alpha-Methyl-gamma-butyrolactone

Catalog No.
S1537268
CAS No.
1679-47-6
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-gamma-butyrolactone

CAS Number

1679-47-6

Product Name

alpha-Methyl-gamma-butyrolactone

IUPAC Name

3-methyloxolan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3

InChI Key

QGLBZNZGBLRJGS-UHFFFAOYSA-N

SMILES

CC1CCOC1=O

Canonical SMILES

CC1CCOC1=O

Alpha-Methyl-gamma-butyrolactone is a cyclic ester with the chemical formula C5H8O2C_5H_8O_2. It is characterized by a methylene group at the 3-position of the butyrolactone structure, making it an important member of the lactone family. This compound is notable for its role in various

Alpha-Methyl-gamma-butyrolactone can undergo various chemical transformations, including:

  • Benzylation: This reaction leads to the formation of racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone, showcasing its reactivity towards electrophiles .
  • Hydrogenation: The compound can be hydrogenated to yield beta-alkylbutyrolactones, which can then be converted into alpha-methylene-beta-alkylbutyrolactones via Mannich reactions .
  • Oxidation: Oxidative conditions can transform alpha-methyl-gamma-butyrolactone into other derivatives, such as through reactions with peracids or silver oxide, facilitating further functionalization .

Alpha-Methyl-gamma-butyrolactone exhibits significant biological activity, particularly as a gastrointestinal drug and anti-ulcer agent. Its structural features contribute to its ability to interact with biological targets, making it a subject of interest in pharmacological studies. Additionally, its derivatives have been explored for their potential therapeutic effects against various conditions .

Several methods exist for synthesizing alpha-methyl-gamma-butyrolactone:

  • Selective Monomethylation: This method involves the selective methylation of gamma-butyrolactone using potassium carbonate in dimethyl carbonate at elevated temperatures, achieving high yields (up to 89%) .
  • Hydrogenation and Mannich Reaction: Starting from beta-alkylbutyrolactones, hydrogenation followed by a Mannich reaction can yield alpha-methylene-beta-alkylbutyrolactones .
  • Oxidative Methods: The oxidation of specific aldehyde precursors in acidic media can directly produce alpha-methyl-gamma-butyrolactone with favorable yields .

Alpha-Methyl-gamma-butyrolactone finds various applications across different fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and therapeutic agents.
  • Chemical Synthesis: The compound serves as a building block in organic synthesis, particularly in the production of more complex molecules.
  • Research: It is utilized in studies exploring its biological effects and reactivity patterns within organic chemistry contexts .

Research has focused on the interaction of alpha-methyl-gamma-butyrolactone with various biological systems. Studies indicate that it may modulate gastrointestinal functions and exhibit anti-ulcer properties through specific pathways involving cellular receptors and signaling mechanisms. Its interactions with other compounds also highlight its potential as a versatile agent in drug development .

Alpha-Methyl-gamma-butyrolactone shares structural similarities with several other lactones and cyclic esters. Here are some notable comparisons:

CompoundStructure/FeaturesUnique Aspects
Gamma-ButyrolactoneC4H8O2C_4H_8O_2Simple lactone without methyl substitution at the alpha position.
Alpha-Methylene-gamma-butyrolactoneC5H6O2C_5H_6O_2Contains a methylene group at the 3-position; important for reactivity.
Beta-Methyl-gamma-butyrolactoneC5H10O2C_5H_{10}O_2Has a methyl group at the beta position; different reactivity profile.
Alpha-Hydroxybutyric acidC4H8O3C_4H_{8}O_{3}A hydroxy acid that can act differently in biological systems compared to lactones.

The uniqueness of alpha-methyl-gamma-butyrolactone lies in its specific structural configuration that allows for diverse reactivity and biological activity, distinguishing it from its analogs and derivatives.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1679-47-6

Dates

Modify: 2023-08-15

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